molecular formula C₁₆H₁₇N₃O₂S B1145465 5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole CAS No. 73590-45-1

5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole

Cat. No.: B1145465
CAS No.: 73590-45-1
M. Wt: 315.39
InChI Key:
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Description

5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is characterized by its unique structural modifications, which include the absence of a methoxy group and the presence of additional methyl groups at specific positions on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole typically involves multi-step organic reactions. The process begins with the preparation of the substituted benzimidazole core, followed by the introduction of the pyridylsulfinyl moiety. Key steps include:

    Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridylsulfinyl Group: This step involves the reaction of the benzimidazole intermediate with a pyridine derivative, often using a sulfoxide as the sulfur source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfoxide group can be reduced to a sulfide under specific conditions.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves the inhibition of the gastric proton pump (H+/K+ ATPase). This enzyme is responsible for the secretion of gastric acid in the stomach. The compound covalently binds to the cysteine residues on the proton pump, leading to its inactivation and a subsequent reduction in gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole is unique due to its structural modifications, which may confer distinct pharmacological properties. The absence of the methoxy group and the presence of additional methyl groups can influence its binding affinity and metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole' involves the introduction of a methyl group at the 5' position and a dimethyl group at the 7' position of the omeprazole molecule. The desmethoxy group at the 5' position of the omeprazole molecule is retained. The synthesis pathway involves the use of several reagents and conditions to achieve the desired product.", "Starting Materials": [ "Omeprazole", "Methyl iodide", "Sodium hydride", "Dimethyl sulfate", "Acetone", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Omeprazole is dissolved in acetone and sodium hydride is added. The mixture is stirred for 30 minutes at room temperature to form the sodium salt of omeprazole.", "Step 2: Methyl iodide is added to the reaction mixture and stirred for 2 hours at room temperature to introduce a methyl group at the 5' position of omeprazole.", "Step 3: The reaction mixture is quenched with methanol and the resulting solid is filtered and washed with diethyl ether.", "Step 4: The solid obtained in step 3 is dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt of the product.", "Step 5: Dimethyl sulfate is added to the reaction mixture and stirred for 4 hours at room temperature to introduce a dimethyl group at the 7' position of the omeprazole molecule.", "Step 6: The reaction mixture is quenched with methanol and the resulting solid is filtered and washed with diethyl ether to obtain the final product, '5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole'." ] }

CAS No.

73590-45-1

Molecular Formula

C₁₆H₁₇N₃O₂S

Molecular Weight

315.39

Synonyms

2-[[(4-Methoxy-2-pyridinyl)methyl]sulfinyl]-5,7-dimethyl-1H-benzimidazole; 

Origin of Product

United States

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